![molecular formula C15H15N5O2S B2913325 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034234-52-9](/img/structure/B2913325.png)
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
“N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound. It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
- The pyrimidine moiety in this compound has been employed in the design of privileged structures in medicinal chemistry .
- For instance, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide exhibited good activity against Mycobacterium tuberculosis H37Rv .
Anti-Fibrotic Activity
Antitubercular Activity
Other Potential Applications
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is Matrix Metalloproteinase-8 (MMP-8) . MMP-8 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis.
Mode of Action
The compound interacts with its target, MMP-8, and inhibits its activity
Biochemical Pathways
The inhibition of MMP-8 by N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide affects the extracellular matrix remodeling pathway . This can lead to changes in cell migration, proliferation, differentiation, apoptosis, and host defense mechanisms. The downstream effects of these changes can have significant impacts on various physiological and disease processes.
Result of Action
The molecular and cellular effects of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide’s action are primarily related to its inhibition of MMP-8 . This can lead to a decrease in the breakdown of the extracellular matrix, which can affect various cellular processes such as cell migration, proliferation, differentiation, and apoptosis. The exact effects can vary depending on the specific physiological or disease context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with MMP-8
properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,13-4-2-1-3-5-13)19-9-11-20-10-8-18-15(20)14-12-16-6-7-17-14/h1-8,10,12,19H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOIIWHUYGHNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide |
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